8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C₆H₄BrN₃. It belongs to the triazolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by a fused triazole and pyridine structure, with a bromine atom located at the 8-position of the triazolo ring. This specific substitution pattern contributes to its unique reactivity and biological properties, making it a subject of interest in various scientific fields.
The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One prominent method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This approach is notable for being catalyst-free and additive-free, leading to eco-friendly synthesis with good to excellent yields .
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine features a six-membered aromatic ring that includes nitrogen atoms at positions 1, 2, and 4. The presence of the bromine atom at position 8 significantly influences its chemical behavior and potential interactions with biological targets.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions:
While detailed information about the specific mechanism of action for 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is limited, it is known to act on several biochemical pathways. The compound has been investigated for its potential as an inverse agonist of RORγt (retinoic acid receptor-related orphan receptor gamma t), an inhibitor of PHD-1 (prolyl hydroxylase domain-containing protein 1), and as an inhibitor of JAK1/JAK2 (Janus kinase 1 and 2) pathways. These interactions suggest its relevance in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is classified as a combustible solid. It should be handled in well-ventilated areas due to potential irritant properties upon contact with skin or inhalation.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine has numerous applications across various scientific fields:
Research continues into its potential applications in drug development and other areas due to its promising biological activities.
The [1,2,4]triazolo[1,5-a]pyridine scaffold emerged as a structurally significant heterocycle following its initial synthesis in 1909 by Bulow and Haas. This nitrogen-dense bicyclic framework gained prominence due to its isoelectronic relationship with purine nucleobases, enabling bioisosteric applications in medicinal chemistry [3]. The brominated derivative, 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 868362-18-9), represents a strategically functionalized version of this heterocyclic system. Its historical development parallels advances in transition-metal-catalyzed cross-coupling methodologies, where the bromine atom serves as a versatile handle for structural diversification. The compound's synthetic accessibility through oxidative cyclization of pyrimidin-2-yl-amidines or annulation reactions of 1,2,4-aminotriazoles provided the foundation for its integration into modern drug discovery pipelines [3].
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₆H₄BrN₃ | Confirmed via elemental analysis |
Molecular Weight | 198.02 g/mol | - |
Appearance | Yellow crystalline solid | Sigma-Aldrich reports white-off white [5] [8] |
Melting Point | 152–157°C | - |
Storage Conditions | 0–8°C (ChemImpex); 2-8°C (MSE) | Sensitive to prolonged ambient storage |
Purity | ≥95% (HPLC) to 99.86% | Supplier-dependent [1] [8] |
The molecular architecture of 8-bromo-[1,2,4]triazolo[1,5-a]pyridine features three key elements: a bromine atom at the C8 position, a bridgehead nitrogen (N4), and π-deficient aromatic rings. This arrangement confers distinctive electronic and steric properties exploitable in rational drug design [1] [5].
Recent studies highlight its role as a purine bioisostere. In kinase inhibitor design, the triazolopyridine core effectively mimics purine-protein interactions within ATP-binding sites while resisting enzymatic degradation—a key limitation of natural nucleosides [3]. X-ray crystallography of CDK-2 complexes confirmed binding mode conservation between purine and triazolopyridine analogs, validating this isosteric approach [3].
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine exemplifies the translational potential of functionalized heterocycles in bridging chemical synthesis and therapeutic/diagnostic applications:
Table 2: Multidisciplinary Applications of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Sector | Application Example | Key Advantage | Citation |
---|---|---|---|
Pharmaceutical | RORγt inverse agonists (autoimmune diseases) | Enhanced metabolic stability; IC₅₀ <50 nM | [4] |
Agrochemical | Crop protection agents | Improved pest specificity & environmental profile | [1] |
Materials Science | Blue "hot exciton" OLED emitters | EQE >7%; CIE coordinates (0.15, 0.19) | [7] |
Diagnostic | Precursor for radiolabeled probes | Facile ⁷⁶Br/⁷⁷Br isotopic exchange | [1] |
Catalysis | Ligand for transition-metal complexes | Stable Ru(II)/Pt(II) anticancer complexes | [3] |
The compound’s versatility across these domains underscores its role as a "molecular keystone" in translational science—where a single chemical entity enables innovation spanning from target validation to commercial product development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: